molecular formula C10H9IN2 B2633634 1-(4-iodobenzyl)-1H-imidazole CAS No. 906478-69-1

1-(4-iodobenzyl)-1H-imidazole

Cat. No. B2633634
CAS RN: 906478-69-1
M. Wt: 284.1
InChI Key: WZKZRSOWLZKJCL-UHFFFAOYSA-N
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Description

1-(4-Iodobenzyl)-1H-imidazole is an organoiodine compound with the molecular formula C8H8IN. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of about 115°C. It is a common building block in organic synthesis and is used in a variety of applications.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Synthesis Approaches: Synthesis methods for related imidazole derivatives like 1-(4-fluorobenzyl)-1H-imidazole have been explored, emphasizing the importance of the reaction formula and conditions for yield optimization. These methods often involve multiple steps including cyclization, alkylation, hydrolyzation, and chlorination, with the final products confirmed using techniques like NMR (Huang, 2009).
  • Chemical Properties and Applications: The chemical properties and potential applications of various imidazole derivatives have been investigated. For instance, the synthesis of polysubstituted imidazoles via iodine-catalyzed aerobic oxidative cyclization has shown a broad range of substrate tolerance, indicating diverse applications in synthetic and pharmaceutical chemistry (Huang, Ji, Wu, & Jiang, 2013).

Pharmacological Research and Applications

  • Cytotoxicity and Antimicrobial Properties: Certain imidazole derivatives have been synthesized and characterized for potential pharmacological applications. Their cytotoxicity and antimicrobial properties have been assessed, with some showing significant activity against specific cancer cell lines and bacterial strains (M. Ganga & K. Sankaran, 2020).
  • Inhibitory Activity in Drug Research: Imidazole compounds are researched for their inhibitory activity against various enzymes and receptors in biological systems. This includes studies on their role as aromatase inhibitors, showcasing their potential in medicinal chemistry (Marchand et al., 1998).

Material Science and Electrochemistry

  • Electrochemical Applications: Imidazole derivatives, including 1-methyl imidazole, have been used as additives in high-temperature proton-conducting polymer electrolytes, demonstrating their significance in the field of electrochemistry and fuel cell technology (Schechter & Savinell, 2002).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with enzymes such as glutamate carboxypeptidase 2 and Alcohol Dehydrogenase

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-iodobenzyl)-1H-imidazole . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets. More research is needed to understand these influences.

properties

IUPAC Name

1-[(4-iodophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKZRSOWLZKJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-iodobenzyl)-1H-imidazole

Synthesis routes and methods

Procedure details

To a solution of imidazole (400 mg, 5.88 mmol) and K2CO3 (1.22 g, 8.81 mmol) in DMF (19 ml) was added 4-iodobenzyl bromide (1.83 g, 6.17 mol) at RT under protection from light. After stirring for 11.5 h, the reaction mixture was poured into water. The aqueous layer was extracted twice with EtOAc, the combined organic layers were washed with water and brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to afford the title compound (757 mg, 2.66 mmol, 45%) as a beige solid. HPLC: EtRet=3.838 min; LC-MS: m/z 285.2 [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

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